6,8-difluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
6,8-Difluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a fluorinated quinoline derivative. Fluorinated quinolines are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure enhances the compound’s biological activity and provides unique properties .
Preparation Methods
The synthesis of 6,8-difluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves several steps. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the condensation and hydrolysis of corresponding acids followed by cyclization can yield pyrazoloquinolines . The reaction is typically carried out in a tetrahydrofuran solvent medium, which provides good yields .
Chemical Reactions Analysis
6,8-Difluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 6,8-difluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For example, similar compounds like fluoroquinolones target bacterial enzymes such as DNA gyrase and topoisomerase IV, stabilizing a covalent enzyme-DNA complex that leads to cell death . This compound may exhibit similar mechanisms, targeting enzymes or receptors in biological systems.
Comparison with Similar Compounds
6,8-Difluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other fluorinated quinolines, such as:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine.
These compounds share the quinoline skeleton but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
6,8-difluoro-1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3/c1-14-7-9-17(10-8-14)28-23-18-11-16(24)12-20(25)22(18)26-13-19(23)21(27-28)15-5-3-2-4-6-15/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLCCVUWOYLQAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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